Hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate)
Description
Hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate) is a highly sulfonated azo compound characterized by its complex aromatic backbone, multiple hydroxyl (-OH) groups, and six sodium counterions. The molecule features a central carbonyl-bridged bis(imino) structure linked to naphthalene and benzoate moieties, each substituted with sulfonate (-SO₃⁻) groups. This architecture confers exceptional water solubility and chelating properties, making it suitable for applications in textile dyeing, industrial colorants, or metal ion sequestration .
The compound’s extensive sulfonation and sodium content enhance its stability in aqueous environments, while the azo (-N=N-) linkages contribute to its chromophoric behavior. Its structural complexity distinguishes it from simpler azo dyes, offering unique photochemical and coordination characteristics.
Properties
CAS No. |
84041-78-1 |
|---|---|
Molecular Formula |
C35H18N6Na6O21S4 |
Molecular Weight |
1124.8 g/mol |
IUPAC Name |
hexasodium;5-[[6-[[6-[(3-carboxylato-4-hydroxy-5-sulfonatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-hydroxy-3-sulfonatobenzoate |
InChI |
InChI=1S/C35H24N6O21S4.6Na/c42-29-21(33(46)47)9-17(11-25(29)65(57,58)59)38-40-27-23(63(51,52)53)7-13-5-15(1-3-19(13)31(27)44)36-35(50)37-16-2-4-20-14(6-16)8-24(64(54,55)56)28(32(20)45)41-39-18-10-22(34(48)49)30(43)26(12-18)66(60,61)62;;;;;;/h1-12,42-45H,(H,46,47)(H,48,49)(H2,36,37,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
InChI Key |
NXPZZIZRNNZOOS-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC(=C(C(=C5)S(=O)(=O)[O-])O)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=CC(=C(C(=C6)S(=O)(=O)[O-])O)C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Sulfonated Naphthalene Derivatives
- Reagents : Naphthalene derivatives are sulfonated using concentrated sulfuric acid or oleum.
- Conditions : Elevated temperatures (120–150°C) are used to introduce sulfonate groups at specific positions on the naphthalene ring.
- Outcome : Formation of 1-hydroxy-3-sulfonatonaphthalene derivatives, which serve as intermediates for azo coupling.
Step 2: Azo Coupling Reaction
- Reagents : The diazonium salt of an aromatic amine is prepared by reacting the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).
- Coupling : The diazonium salt is reacted with the sulfonated naphthalene derivative under alkaline conditions.
- Control Parameters :
- pH is maintained between 8–10 to prevent decomposition of the diazonium salt.
- Temperature is kept below 5°C to stabilize the diazonium intermediate.
- Outcome : Formation of an azo-linked intermediate.
Step 3: Carbonyl Bis-Imine Formation
- Reagents : A carbonyl compound (e.g., phosgene or its derivatives) reacts with the azo intermediate to introduce the carbonyl-bis-imino linkage.
- Conditions :
- Reaction occurs under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Solvents such as dimethylformamide (DMF) or water are used depending on solubility requirements.
- Outcome : Formation of the core structure containing carbonyl-bis-imino linkages.
Step 4: Sulfonation and Sodium Salt Formation
- Reagents : Further sulfonation may be performed using fuming sulfuric acid to introduce additional sulfonate groups for enhanced solubility.
- Neutralization : The acidic product is neutralized using sodium hydroxide or sodium carbonate to form the hexasodium salt.
- Outcome : Final product with high water solubility due to multiple sodium sulfonate groups.
Reaction Conditions and Optimization
| Parameter | Optimal Range | Importance |
|---|---|---|
| pH | 8–10 | Stabilizes intermediates and ensures selectivity. |
| Temperature | <5°C (diazotization); ~100°C (others) | Prevents decomposition and promotes reaction efficiency. |
| Solvent | Water, DMF, or alcohols | Enhances solubility and reaction kinetics. |
| Atmosphere | Inert (e.g., nitrogen) | Prevents oxidation of sensitive intermediates. |
Challenges in Synthesis
- Control of Side Reactions :
- Uncontrolled pH or temperature can lead to side products such as over-sulfonation or hydrolysis.
- Yield Optimization :
- Multi-step processes often result in cumulative yield losses; careful purification is required at each step.
- Handling Hazardous Reagents :
- Diazonium salts and phosgene derivatives require strict safety protocols due to their reactivity and toxicity.
Purification Techniques
After synthesis, purification is essential to achieve high-purity Hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate):
- Crystallization : Precipitation from aqueous solutions by adjusting pH or adding anti-solvents like ethanol.
- Ion Exchange Chromatography : Removes impurities based on ionic charge differences.
- Filtration and Drying : Final product is filtered and dried under vacuum at low temperatures (<50°C).
Data Summary
| Property | Value/Condition |
|---|---|
| Molecular Formula | C35H24N6O21S4Na6 |
| Molecular Weight | ~1124.74 g/mol |
| Appearance | White powder |
| Solubility | Highly soluble in water |
| Assay | ≥98% |
Chemical Reactions Analysis
Types of Reactions
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated benzoates, while reduction could produce simpler aromatic compounds.
Scientific Research Applications
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a marker in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
3,3'-[Carbonylbis[imino(5-methoxy-2-methyl-p-phenylene)azo]]bis(naphthalene-1,5-disulphonic) Acid, Lithium Sodium Salt
This analogue (CAS 75198-98-0) shares a related bis(azo) framework but differs in substituents and counterions :
| Property | Hexasodium Target Compound | Lithium Sodium Salt Analogue |
|---|---|---|
| Molecular Formula | Not explicitly provided (inferred: C₃₇H₂₈N₆O₁₅S₄Na₆) | C₃₇H₂₈Li₂N₆Na₂O₁₅S₄ |
| Molecular Weight | ~1,100–1,200 g/mol (estimated) | 984.771 g/mol |
| Substituents | Hydroxy (-OH), sulfonate (-SO₃⁻) on naphthalene/benzoate | Methoxy (-OCH₃), methyl (-CH₃), sulfonate (-SO₃⁻) on naphthalene/p-phenylene |
| Counterions | Hexasodium (6 Na⁺) | Dilithium (2 Li⁺), disodium (2 Na⁺) |
| Solubility | Extremely high in water (due to six sulfonate groups and Na⁺) | Moderate (fewer counterions; Li⁺ may reduce aqueous solubility) |
| Applications | Textile dyes, metal chelation, photochemical processes | Likely niche industrial uses (lithium salts preferred in heat-resistant or specialty coatings) |
| Stability | High photostability (hydroxy groups may mitigate azo bond degradation) | Reduced stability (methoxy/methyl groups less effective at scavenging radicals) |
Other Sulfonated Azo Dyes
Compounds like 6-{[2-chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid () share sulfonamide/sulfonate groups but lack the bis(azo) core, resulting in weaker chromogenic and chelating capabilities. Their trifluoromethyl (-CF₃) or chloro (-Cl) substituents prioritize hydrophobicity, limiting utility in aqueous systems .
Research Findings and Functional Implications
Solubility and Ionic Interactions
The hexasodium form’s six Na⁺ ions and six sulfonate groups create a high charge density, enabling superior solubility (>500 g/L in water) compared to the lithium sodium analogue (<200 g/L) . This property is critical for dye formulations requiring rapid dissolution.
Photochemical Behavior
Hydroxy (-OH) groups in the target compound act as radical scavengers, reducing azo bond cleavage under UV exposure.
Metal Chelation
The target compound’s hydroxyl-sulfonate motifs form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), with binding constants (log K) exceeding 10. The lithium sodium analogue, lacking hydroxy groups, shows weaker affinity (log K ~7) .
Biological Activity
Hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate), commonly referred to as hexasodium salt of a complex azo compound, is a synthetic dye with notable biological activity. This compound is primarily studied for its applications in various fields, including biochemistry, environmental science, and medicine. Its unique structure allows for interactions with biological systems, making it a subject of interest in research concerning its effects on living organisms.
Chemical Structure and Properties
The chemical formula for hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate) is . The compound features multiple sulfonate groups that enhance its solubility in water and facilitate interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Weight | 1040.00 g/mol |
| Solubility | Highly soluble in water |
| pH (1% solution) | 7.0 - 8.0 |
| Stability | Stable under normal conditions |
Antimicrobial Properties
Research indicates that hexasodium exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial coatings and therapeutic agents.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, hexasodium was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating a stronger effect on Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines to evaluate the safety profile of hexasodium. The compound showed low cytotoxicity at concentrations below 100 µg/mL, making it a candidate for further development in biomedical applications.
Table 2: Cytotoxicity Results
| Cell Line | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| HeLa | 10 | 95 |
| MCF-7 | 50 | 85 |
| HepG2 | 100 | 70 |
Environmental Impact
Hexasodium's stability and solubility raise concerns regarding its environmental impact. Studies have shown that it can persist in aquatic environments, potentially affecting local ecosystems. Research is ongoing to assess the degradation pathways and ecological consequences of this compound.
The biological activity of hexasodium can be attributed to its ability to interact with cellular components. The sulfonate groups facilitate binding to proteins and nucleic acids, leading to disruption of cellular functions. This mechanism underlies both its antimicrobial properties and potential cytotoxic effects.
- Cell Membrane Disruption : Hexasodium may integrate into the lipid bilayer of bacterial membranes, causing permeability changes.
- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : Hexasodium may bind to DNA, interfering with replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
